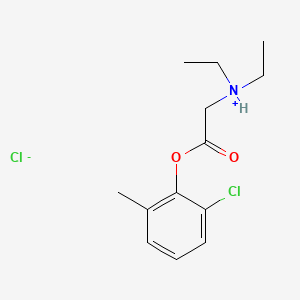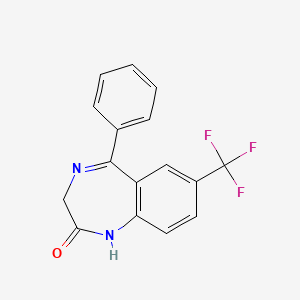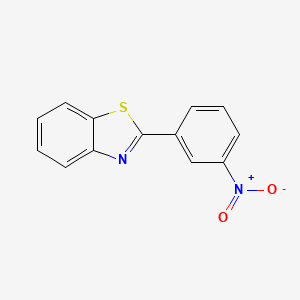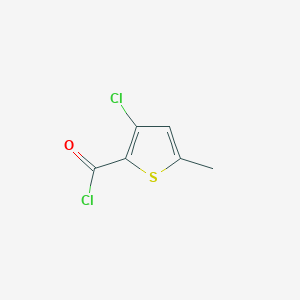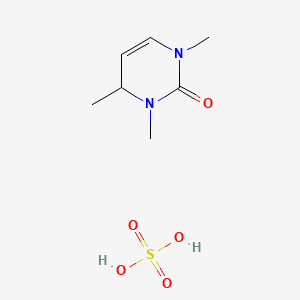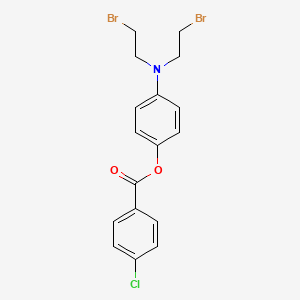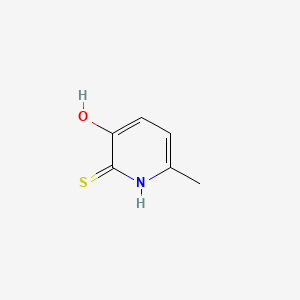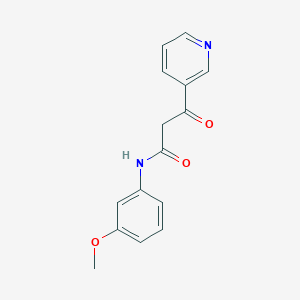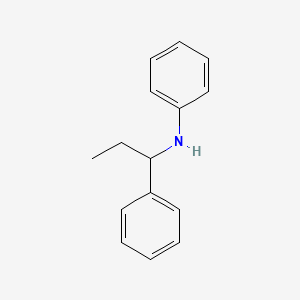
N-(1-phenylpropyl)aniline
説明
“N-(1-phenylpropyl)aniline” is an organic compound with the molecular formula C15H17N. It belongs to the class of organic compounds known as phenylpropanes .
Molecular Structure Analysis
The molecular structure of “N-(1-phenylpropyl)aniline” consists of a phenyl group (C6H5-) and a propyl group (C3H7-) attached to an aniline (C6H5NH2) molecule . The molecular weight is 211.3 g/mol.科学的研究の応用
Electroluminescence and OLED Applications
N-(1-phenylpropyl)aniline derivatives have been explored for their electroluminescence properties. For instance, compounds such as N,N-Di(6-phenylpyridin-2-yl)aniline have been used in the production of tetradentate bis-cyclometalated platinum(II) complexes. These complexes exhibit luminescent properties and have been incorporated into organic light-emitting diodes (OLEDs) with excellent performance, demonstrating potential for use in display and lighting technologies (Vezzu et al., 2010).
Corrosion Inhibition
Aniline derivatives have been investigated as corrosion inhibitors. For example, compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline have shown effectiveness in inhibiting corrosion of mild steel in acidic environments. Their adsorption on metal surfaces follows Langmuir’s isotherm, demonstrating their potential in industrial corrosion protection applications (Daoud et al., 2014).
Spectroscopic and Electrical Characterization
Aniline oligomers, including those derived from N-(1-phenylpropyl)aniline, have been synthesized and characterized for their electrical conductivity and electronic properties. These studies are crucial in understanding the behavior of aniline-based polymers and their potential applications in electronic devices (Cao et al., 1986).
Catalytic Applications
Studies have shown that aniline derivatives are significant in catalytic applications, especially in the reduction of nitrobenzene to aniline. Understanding these reaction mechanisms at the atomic and molecular levels opens up opportunities for improved catalytic processes in industrial chemistry (Sheng et al., 2016).
Molecular Structure Analysis
Research into the molecular structure of aniline derivatives like N-benzylidene-aniline contributes to the broader understanding of molecular conformations and interactions. Such studies are essential for designing molecules with specific properties for various applications (Trætteberg et al., 1978).
Sensor Development
Aniline derivatives have been utilized in developing sensors, such as potentiometric sensors based on poly(aniline). These sensors exploit the inductive effect on the pKa of poly(aniline) and have applications in detecting various analytes, including glucose (Shoji & Freund, 2001).
Synthesis of Medical and Industrial Compounds
Palladium-catalyzed C–N cross-coupling reactions involving anilines are pivotal in synthesizing a wide array of compounds, including those with medical relevance. This method has become a cornerstone in chemical research for producing anilines and aniline derivatives (Ruiz-Castillo & Buchwald, 2016).
Drug Delivery Systems
N-(propyl)aniline-modified mesoporous silica nanoparticles have been studied as pH-responsive drug delivery systems. They have shown promise in the co-adsorption and co-release of drugs like 5-Fluorouracil and Naproxen, indicating potential applications in targeted drug delivery (Beňová et al., 2021).
Photopolymerization
Aniline derivatives are involved in photopolymerization processes, such as the polymerization of aniline in the presence of specific catalysts. These reactions have implications in creating materials with novel properties, useful in various industrial applications (Teshima et al., 1996).
Conductive Polymers
Aniline, including its derivatives, is key in synthesizing conductive polymers like polyaniline (PANI). These polymers have diverse applications, ranging from energy sources to optical information storage, showcasing the versatility of aniline-based materials (Gospodinova & Terlemezyan, 1998).
Safety and Hazards
Aniline, a related compound, is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and damage to organs through prolonged or repeated exposure . Specific safety and hazard information for “N-(1-phenylpropyl)aniline” was not found in the search results.
将来の方向性
Research on aniline derivatives, including “N-(1-phenylpropyl)aniline”, is ongoing. For instance, a series of new polyaniline derivatives based on an ortho-substituted aniline derivative were synthesized and characterized for their antibacterial activities . Another study reported the organocatalytic asymmetric reduction of a similar compound . These studies suggest potential future directions in the synthesis and application of “N-(1-phenylpropyl)aniline” and related compounds.
特性
IUPAC Name |
N-(1-phenylpropyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJKITQCBFVYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446071 | |
| Record name | N-(1-phenylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpropyl)aniline | |
CAS RN |
22920-59-8 | |
| Record name | N-(1-phenylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane](/img/structure/B3369142.png)
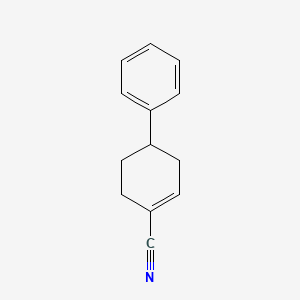
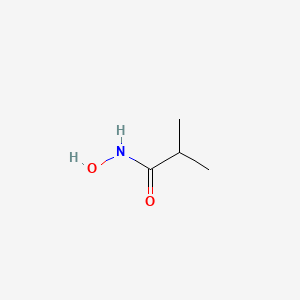
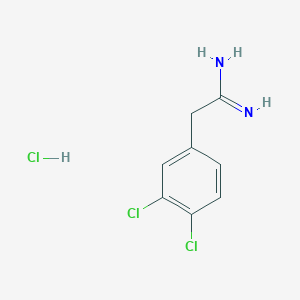
![9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B3369168.png)
